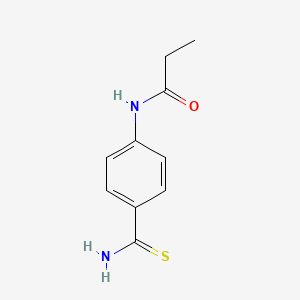

N-(4-carbamothioylphenyl)propanamide

Description

Its structure is defined by the SMILES string C(NC1=CC=C(C(N)=S)C=C1)(=O)CC and InChIKey SPBXADDLMDSLGW-UHFFFAOYSA-N . This compound is characterized by the presence of a thioamide group, which distinguishes it from conventional amide-based analogs.

Properties

IUPAC Name |

N-(4-carbamothioylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBXADDLMDSLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamothioylphenyl)propanamide typically involves the reaction of 4-isothiocyanatobenzamide with propanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamothioylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-carbamothioylphenyl)propanamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, although it is not yet approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamothioylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Phenyl Ring

Table 1: Key Structural Variations Among Propanamide Derivatives

Key Observations :

- Hydrophilic groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability .

- Thioamide groups (carbamothioyl) exhibit unique hydrogen-bonding and metal-chelating properties, relevant to enzyme inhibition .

Table 2: Reported Bioactivities of Selected Propanamides

Insights :

- 4F-iBF, a fentanyl analog, highlights the role of propanamide derivatives in illicit synthetic opioids, emphasizing regulatory concerns .

Biological Activity

N-(4-carbamothioylphenyl)propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C10H12N2OS

- Molecular Weight : 208.28 g/mol

- CAS Number : 950094-51-6

The biological activity of this compound is primarily attributed to its ability to release hydrogen sulfide (H2S) and nitric oxide (NO). These gaseous signaling molecules play crucial roles in various physiological processes, including vasodilation, neurotransmission, and modulation of inflammation.

Key Mechanisms:

- H2S Release : The compound has been shown to release H2S in biological systems, which can induce apoptosis in cancer cells and inhibit tumor growth.

- NO Release : The presence of a NO-releasing moiety enhances the therapeutic efficacy against inflammatory diseases and cancers.

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. It has been evaluated against various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HepG2 (Liver Cancer)

- A549 (Lung Cancer)

The compound's effectiveness was assessed through cell viability assays, with results indicating substantial inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 | 15.5 | Induced apoptosis |

| HepG2 | 11.3 | Significant growth inhibition |

| A549 | 20.0 | Reduced viability |

Anti-Inflammatory Activity

In addition to its anti-cancer effects, this compound has shown promise in modulating inflammatory pathways. Studies indicate that it can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of this compound.

- Results showed a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.

-

In Vivo Model :

- In a xenograft model using SCID mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Tumor growth inhibition was associated with increased levels of H2S and decreased levels of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.